2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine
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Overview
Description
2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-methylphenoxy groups and a chlorine atom attached to the triazine ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine typically involves the nucleophilic substitution reaction of cyanuric chloride with 4-methylphenol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like acetone or dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form corresponding phenols and triazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed
Nucleophilic Substitution: Substituted triazine derivatives.
Oxidation: Oxidized triazine compounds.
Reduction: Reduced triazine compounds.
Hydrolysis: Phenols and triazine derivatives.
Scientific Research Applications
2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,6-dimethoxy-1,3,5-triazine
- 2-Chloro-4,6-diphenoxy-1,3,5-triazine
- 2-Chloro-4,6-bis(4-chlorophenoxy)-1,3,5-triazine
Uniqueness
2-Chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine is unique due to the presence of 4-methylphenoxy groups, which impart specific chemical and physical properties
Properties
CAS No. |
30894-79-2 |
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Molecular Formula |
C17H14ClN3O2 |
Molecular Weight |
327.8 g/mol |
IUPAC Name |
2-chloro-4,6-bis(4-methylphenoxy)-1,3,5-triazine |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-3-7-13(8-4-11)22-16-19-15(18)20-17(21-16)23-14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
InChI Key |
NVLNVGMRGCWNJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)OC3=CC=C(C=C3)C |
Origin of Product |
United States |
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